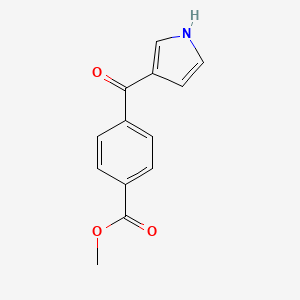

methyl 4-(1H-pyrrole-3-carbonyl)benzoate

CAS No.: 1375913-88-4

Cat. No.: VC2870952

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375913-88-4 |

|---|---|

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | methyl 4-(1H-pyrrole-3-carbonyl)benzoate |

| Standard InChI | InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)12(15)11-6-7-14-8-11/h2-8,14H,1H3 |

| Standard InChI Key | NIIZVGHWZPYCCG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)C2=CNC=C2 |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(=O)C2=CNC=C2 |

Introduction

Chemical Properties and Structure

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate is characterized by a distinct molecular structure consisting of a pyrrole ring connected to a benzoate group through a carbonyl linkage. The compound's essential physical and chemical properties are summarized in Table 1.

| Property | Value |

|---|---|

| CAS Number | 1375913-88-4 |

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | methyl 4-(1H-pyrrole-3-carbonyl)benzoate |

| Standard InChI | InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)12(15)11-6-7-14-8-11/h2-8,14H,1H3 |

| Standard InChIKey | NIIZVGHWZPYCCG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)C2=CNC=C2 |

| PubChem Compound | 72115114 |

The molecular structure features a pyrrole ring (C4H5N) with a carbonyl group at position 3, which is attached to a para-substituted benzoate ester. The presence of the N-H group in the pyrrole ring contributes to potential hydrogen bonding interactions, which may influence the compound's reactivity and biological activity.

Synthesis Methods

The synthesis of methyl 4-(1H-pyrrole-3-carbonyl)benzoate typically involves a multi-step process. Based on available literature, several synthetic routes can be employed:

Direct Carbonylation Method

This approach begins with the preparation of 4-carboxybenzoyl chloride, which is then reacted with 1H-pyrrole-3-carboxylic acid in the presence of a base. Subsequent esterification with methanol yields the desired product.

Esterification of Precursor Acid

An alternative approach involves first synthesizing 4-(1H-pyrrole-3-carbonyl)benzoic acid (CAS: 1376039-74-5), followed by esterification with methanol. The acid precursor has a molecular weight of 215.20 g/mol and can be converted to the methyl ester through standard esterification procedures .

Cross-Coupling Reactions

Similar pyrrole derivatives have been synthesized through cross-coupling reactions. For instance, studies on related compounds suggest that palladium-catalyzed reactions could potentially be employed to form the carbonyl linkage between the pyrrole and benzoate moieties .

Structural Analogs and Related Compounds

Several structural analogs of methyl 4-(1H-pyrrole-3-carbonyl)benzoate have been reported in the literature, providing insights into structure-activity relationships and potential applications.

Benzoate Derivatives

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS: 26165-66-2) is a related compound where the pyrrole is N-substituted rather than C-substituted. This structural difference significantly alters the compound's electronic properties and reactivity.

Pyrrole Carboxylate Derivatives

Benzyl 4-methyl-1H-pyrrole-3-carboxylate (CAS: 89909-40-0) shares the pyrrole-3-carboxylate structural motif but differs in the substituent pattern. It has a molecular weight of 215.248 g/mol and a similar structural framework .

Acid Precursor

4-(1H-pyrrole-3-carbonyl)benzoic acid is the direct precursor of the target compound, differing only in the esterification of the carboxylic acid group. This compound has been documented with CAS number 1376039-74-5 .

Applications in Medicinal Chemistry

Antimicrobial Properties

Pyrrole-containing compounds have been investigated for their antimicrobial activities. A series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs have shown promising antimycobacterial properties, suggesting potential applications for related compounds in combating bacterial infections .

Enzyme Inhibition

Studies on similar pyrrole-based compounds indicate potential for enzyme inhibition. For example, certain pyrrole derivatives have been explored as DprE1 inhibitors, suggesting potential applications in antibacterial drug development .

Structure-Activity Relationship Studies

The structural features of methyl 4-(1H-pyrrole-3-carbonyl)benzoate may contribute to specific biological interactions:

-

The pyrrole N-H group can serve as a hydrogen bond donor

-

The carbonyl linkage provides a hydrogen bond acceptor site

-

The methyl ester functionality offers potential for metabolic transformation

-

The planar aromatic systems may facilitate π-stacking interactions with biological targets

Applications in Organic Chemistry

Building Block for Complex Molecules

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate can serve as a valuable building block in the synthesis of more complex molecules. The presence of multiple functional groups allows for selective transformations:

-

The methyl ester group can undergo transesterification, hydrolysis, or reduction

-

The pyrrole N-H can be alkylated or acylated

-

The carbonyl linkage can be reduced or used in condensation reactions

Functional Materials Development

Compounds containing benzoate and pyrrole moieties have been explored for applications in functional materials. The extended conjugation in these systems can contribute to interesting optical and electronic properties, potentially useful in organic electronics or photonic applications .

Analytical Characterization

Spectroscopic Methods

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR spectroscopy can provide valuable structural information:

-

The pyrrole protons typically appear between δ 6.5-7.5 ppm

-

The methyl ester protons are expected around δ 3.8-4.0 ppm

-

The carbonyl carbon signals in 13C NMR are anticipated around δ 160-170 ppm

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

-

N-H stretching (3300-3500 cm-1)

-

C=O stretching for both ester and ketone carbonyl groups (1700-1750 cm-1)

-

Aromatic C=C stretching (1450-1600 cm-1)

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be employed for purification and analysis of methyl 4-(1H-pyrrole-3-carbonyl)benzoate. Mass spectrometry, particularly electron ionization (EI) or electrospray ionization (ESI), can provide molecular weight confirmation and fragmentation patterns for structural elucidation.

Structural Modifications and Derivatives

N-Substitution of Pyrrole

Modification of the pyrrole N-H position allows for the creation of derivatives with altered properties. For example, alkylation with various substituents can impact the compound's solubility, reactivity, and biological activity profiles .

Ester Variations

The methyl ester group can be modified to create alternative esters or amides, potentially altering pharmacokinetic properties:

-

Ethyl ester derivatives may exhibit different hydrolysis rates

-

Amide derivatives typically show enhanced metabolic stability

-

More complex ester groups can be incorporated to create prodrugs

Carbonyl Modifications

The ketone carbonyl linking the pyrrole and benzoate moieties can be reduced to create alcohol derivatives or modified through reactions such as Wittig olefination to create alkene linkages. These modifications significantly alter the compound's conformational flexibility and electronic properties .

Computational Studies and Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume